Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glucosylceramide synthase inhibitor. Antimalarial activity. Antileukemic activity in combination with tetrandrine (Asc 2464). Active in vitro. See similar compounds DL-threo PDMP is a mixture of ceramide analogs that contains two of the four possible stereoisomers of PDMP: D-threo-(1R,2R)-PDMP and L-threo-(1S,2S)-PDMP. DL-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo-(1R,2R) enantiomer. The D-threo-PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. DL-threo-PDMP increases amyloid-β (1-42) (Aβ42) and Aβ39 production independent of ceramide metabolism via modulation of γ-secretase activity in HEK293 cells expressing the γ-secretase substrate SC100.6 PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
(+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice. (+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
S-adenosyl-4-methylthio-2-oxobutanoate is a sulfonium betaine that is the conjugate base of S-adenosyl-4-methylthio-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a Saccharomyces cerevisiae metabolite. It is a sulfonium betaine and a carboxylic acid anion. It derives from a 4-methylthio-2-oxobutanoate. It is a conjugate base of a S-adenosyl-4-methylthio-2-oxobutanoic acid.
(3,4-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (3,4-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a phenylacetate. It is a conjugate base of a (3,4-dihydroxyphenyl)acetic acid.